(1-Nitrocyclohex-2-en-1-yl)methanol

Description

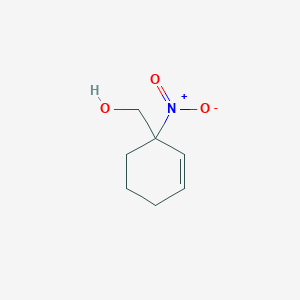

(1-Nitrocyclohex-2-en-1-yl)methanol is a nitro-substituted cyclohexene derivative featuring a hydroxylmethyl group at the nitro-bearing carbon. This compound combines the steric and electronic effects of a nitro group with the strained cyclohexene ring, making it a subject of interest in organic synthesis and medicinal chemistry. The nitro group enhances electrophilicity, while the cyclohexene ring introduces conformational rigidity. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely used for small-molecule analysis .

Properties

CAS No. |

112402-50-3 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(1-nitrocyclohex-2-en-1-yl)methanol |

InChI |

InChI=1S/C7H11NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h2,4,9H,1,3,5-6H2 |

InChI Key |

PLVHVJXNZFXPND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitrocyclohex-2-en-1-yl)methanol typically involves the nitration of cyclohexene followed by the introduction of a hydroxyl group. One common method is the reaction of cyclohexene with nitric acid to form 1-nitrocyclohexene, which is then subjected to a hydroxylation reaction using a suitable oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Nitrocyclohex-2-en-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of (1-Nitrocyclohex-2-en-1-yl)ketone.

Reduction: Formation of (1-Aminocyclohex-2-en-1-yl)methanol.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

(1-Nitrocyclohex-2-en-1-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Nitrocyclohex-2-en-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Comparison with Naphthalen-1-ylmethanol

Naphthalen-1-ylmethanol () shares the methanol (-CH₂OH) functional group but differs significantly in its aromatic naphthalene backbone. Key structural parameters from crystallographic studies of Naphthalen-1-ylmethanol include:

| Parameter | Value |

|---|---|

| C7—C8 Bond Length (Å) | 1.44 (17) |

| C8—H8 Bond Angle (°) | −176.55 (10) |

| C9—C10 Bond Length (Å) | 1.81 (15) |

| C6—C7—C8 Angle (°) | 177.24 (11) |

In contrast, (1-Nitrocyclohex-2-en-1-yl)methanol is expected to exhibit:

- Shorter C—NO₂ bonds (~1.49 Å typical for nitro groups) due to resonance stabilization.

- Larger bond angle distortions near the nitro group (e.g., C—N—O angles ~117–125°) compared to the planar naphthalene system.

Reactivity and Functional Group Interactions

- Nitro Group: The electron-withdrawing nitro group in this compound increases acidity of the adjacent alcohol (pKa ~8–10 estimated), unlike Naphthalen-1-ylmethanol, where the alcohol pKa is closer to ~16–18 due to aromatic stabilization .

- Hydrogen Bonding: Naphthalen-1-ylmethanol exhibits intermolecular O—H···O interactions (e.g., −113.15° (12) in C9—H9 angles), whereas the nitro group in the target compound may participate in stronger O—H···O═N hydrogen bonds, influencing solubility and crystallization behavior .

Thermal and Solubility Properties

- Thermal Stability : Nitro compounds generally exhibit lower thermal stability than aromatic alcohols. Cyclohexene derivatives may decompose at lower temperatures (~150–200°C) compared to naphthalene-based analogs (>250°C).

- Solubility: The polar nitro group enhances water solubility relative to Naphthalen-1-ylmethanol, though the hydrophobic cyclohexene ring counteracts this effect.

Limitations and Methodological Considerations

The absence of direct experimental data for this compound in the provided evidence necessitates reliance on:

Analogous Structures: Comparisons with nitrocyclohexane and cyclohexenol derivatives from external literature.

Computational Predictions : Tools like density functional theory (DFT) could supplement missing bond parameters.

Crystallographic Tools : SHELX programs remain critical for resolving complex stereochemistry in such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.